molecular formula C9H16N2OS B13998669 4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione CAS No. 59336-14-0

4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione

Cat. No.: B13998669
CAS No.: 59336-14-0
M. Wt: 200.30 g/mol
InChI Key: HUPUFPXSNNNGIZ-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[430]nonane-2-thione is a bicyclic compound featuring a unique structure that includes nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions. Additionally, its unique structure allows it to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with nitrogen, oxygen, and sulfur atoms, such as:

Uniqueness

4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione is unique due to its specific arrangement of functional groups and the presence of sulfur in its structure. This gives it distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

59336-14-0

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

7,7,8a-trimethyl-2,3,6,8-tetrahydro-[1,3]oxazolo[3,2-c]pyrimidine-5-thione

InChI

InChI=1S/C9H16N2OS/c1-8(2)6-9(3)11(4-5-12-9)7(13)10-8/h4-6H2,1-3H3,(H,10,13)

InChI Key

HUPUFPXSNNNGIZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(N(CCO2)C(=S)N1)C)C

solubility

>30 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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